ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate typically involves the reaction of 2-fluorophenol with a suitable thiazole precursor. One common method involves the use of ethyl 2-bromoacetate and 2-fluorophenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the 2-fluorophenoxy group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenoxy group can enhance its binding affinity and specificity towards certain targets, while the thiazole ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2-chlorophenoxy)methyl]-1,3-thiazole-4-carboxylate
- Ethyl 2-[(2-bromophenoxy)methyl]-1,3-thiazole-4-carboxylate
- Ethyl 2-[(2-methylphenoxy)methyl]-1,3-thiazole-4-carboxylate
Uniqueness
Ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for various research applications.
Properties
CAS No. |
2742652-68-0 |
---|---|
Molecular Formula |
C13H12FNO3S |
Molecular Weight |
281.3 |
Purity |
95 |
Origin of Product |
United States |
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